1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride
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Overview
Description
BMY-14786 is the ketone metabolite of BMY-14802 --- a sigma receptor ligand that prevents methamphetamine-induced dopaminergic neurotoxicity via interactions at dopamine receptors.
Scientific Research Applications
Sigma Receptor Antagonist and 5-HT1A Receptor Agonist Properties
- Sigma Receptor Antagonist : This compound, known as BMY-14802 (BMS-181100), acts as a sigma receptor antagonist and exhibits potential antipsychotic activity. It also binds to 5-HT1A receptors, suggesting agonist properties in vivo. In rats, BMY-14802 modulates extracellular serotonin levels in the dorsal raphe and hippocampus, indicating potential anxiolytic effects (Matos, Korpinen, & Yocca, 1996).
Antitumor Activity
- Novel Pyrimidinyl Pyrazole Derivatives : Compounds related to 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride have been synthesized and evaluated for their antitumor activity. Certain derivatives demonstrated potent cytotoxicity against tumor cells, suggesting potential as antitumor agents (Naito et al., 2005).
Cognitive Dysfunction Improvement
- Effect on Cognitive Dysfunction : Studies have shown that sigma receptor ligands like BMY-14802 can improve phencyclidine-induced cognitive dysfunction in rats. This suggests potential therapeutic applications for cognitive impairments related to certain mental health conditions (Ogawa, Okuyama, Araki, & Otomo, 1994).
Neuroleptic Activity
- Neuroleptic Properties : Certain derivatives of 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride have been synthesized and shown to exhibit potent neuroleptic activity, with some compounds displaying comparable effects to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Drug Intermediates Synthesis
- Biocatalytic Synthesis of Drug Intermediates : This compound has been used in the biocatalytic synthesis of chiral intermediates for pharmaceutical drug candidates, including antipsychotic agents and β-blockers. Its transformation into various derivatives highlights its versatility in drug development (Patel, Hanson, Banerjee, & Szarka, 1997).
Synthesis of Fluoro-Indole Derivatives
- Fluoro-Indole Derivatives : The synthesis of fluoro-indole derivatives related to this compound has been explored, indicating potential applications in the development of new pharmacological agents (Haynes & Swigor, 1994).
properties
CAS RN |
99931-58-5 |
---|---|
Product Name |
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride |
Molecular Formula |
C18H21ClF2N4O |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H20F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13H,1-2,7-11H2;1H |
InChI Key |
LTVFXGPMWFISAZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F.Cl |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F.Cl |
Appearance |
Solid powder |
Other CAS RN |
99931-58-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
alpha(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanone hydrochloride BMY 14786 BMY-14786 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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